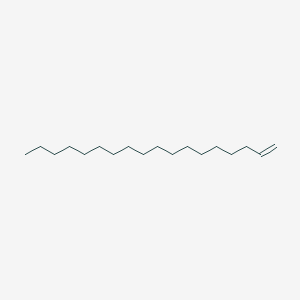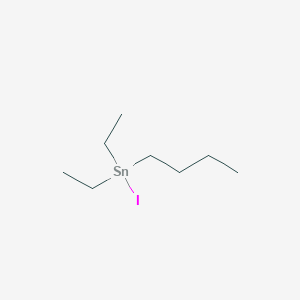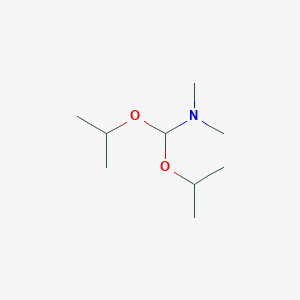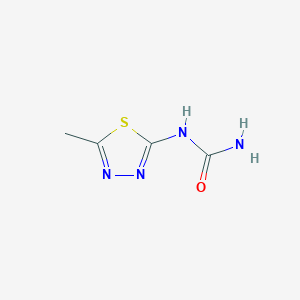
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiadiazole derivative that has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It may also interact with various receptors, such as adenosine receptors, GABA receptors, and NMDA receptors, to produce its biological effects.
Biochemische Und Physiologische Effekte
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit several biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antidiabetic properties. It has also been shown to inhibit the growth of various microorganisms, such as bacteria and fungi. Additionally, it has been reported to exhibit cytotoxicity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its versatility. It can be easily modified to produce new compounds with different biological activities. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea. One of the major areas of focus is the development of new compounds based on this scaffold that exhibit potent biological activities. Additionally, several studies are exploring the potential use of this compound in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Finally, there is a growing interest in the potential use of this compound as a tool for studying various biological processes, such as enzyme inhibition and receptor activation.
Synthesemethoden
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with a carbonyl compound, such as phenyl isocyanate or ethyl isocyanate, in the presence of a catalyst, such as triethylamine or sodium bicarbonate. This reaction results in the formation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is its use as a scaffold for designing new drugs. Several studies have reported the synthesis of novel compounds based on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea that exhibit potent biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
16279-23-5 |
|---|---|
Produktname |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea |
Molekularformel |
C4H6N4OS |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C4H6N4OS/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |
InChI-Schlüssel |
BQVKEBROSSGAFA-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)N |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)N |
Synonyme |
Urea, (5-methyl-1,3,4-thiadiazol-2-yl)- (6CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



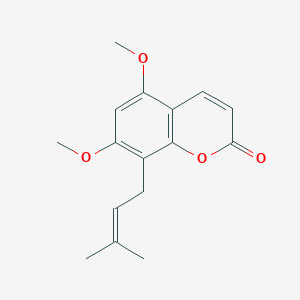
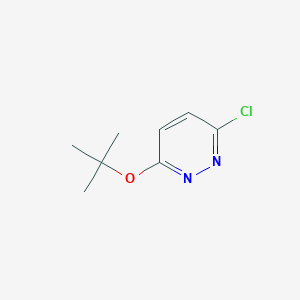

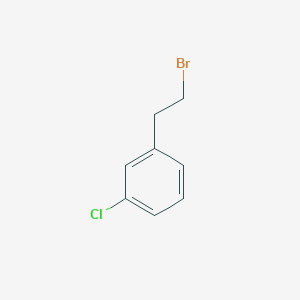
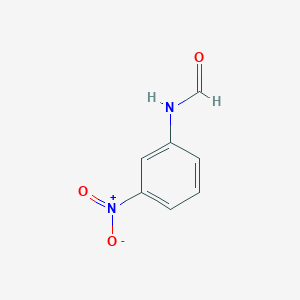
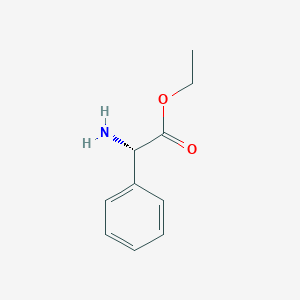
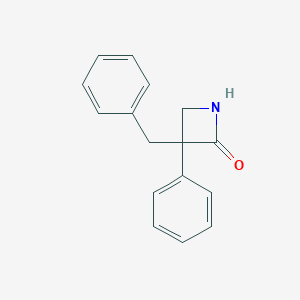
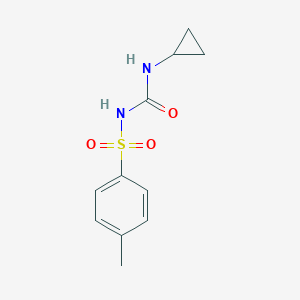
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
